molecular formula C18H22O B584374 1,4-Dimethyl-2-(4-phenylbutoxy)benzene CAS No. 500904-64-3

1,4-Dimethyl-2-(4-phenylbutoxy)benzene

Cat. No.: B584374
CAS No.: 500904-64-3
M. Wt: 254.373
InChI Key: FBVBBAUMCHXVGZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Dimethyl-2-(4-phenylbutoxy)benzene typically involves the reaction of 1,4-dimethylbenzene with 4-phenylbutanol in the presence of a strong acid catalyst. The reaction proceeds through an etherification process, where the hydroxyl group of the alcohol reacts with the aromatic ring to form the ether linkage . The reaction conditions generally include:

    Temperature: 100-150°C

    Catalyst: Sulfuric acid or p-toluenesulfonic acid

    Solvent: Toluene or dichloromethane

    Reaction Time: 12-24 hours

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The process involves:

    Reactants: 1,4-dimethylbenzene and 4-phenylbutanol

    Catalyst: Acidic ion-exchange resin

    Temperature: 120-140°C

    Pressure: 1-2 atm

    Solvent: Toluene

    Reaction Time: 6-8 hours

Chemical Reactions Analysis

Types of Reactions

1,4-Dimethyl-2-(4-phenylbutoxy)benzene undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones and carboxylic acids.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohols.

    Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.

    Substitution: Halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products

    Oxidation: Formation of 1,4-dimethyl-2-(4-phenylbutoxy)benzoic acid.

    Reduction: Formation of 1,4-dimethyl-2-(4-phenylbutoxy)benzyl alcohol.

    Substitution: Formation of halogenated derivatives like 1,4-dimethyl-2-(4-phenylbutoxy)-3-chlorobenzene.

Scientific Research Applications

1,4-Dimethyl-2-(4-phenylbutoxy)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,4-Dimethyl-2-(4-phenylbutoxy)benzene involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in biochemical pathways and cellular responses .

Comparison with Similar Compounds

Similar Compounds

  • 1,4-Dimethyl-2-(4-phenylbutyl)benzene
  • 1,4-Dimethyl-2-(4-phenylbutoxy)benzene
  • 1,4-Dimethyl-2-(4-phenylbutanoyl)benzene

Uniqueness

This compound is unique due to its specific ether linkage, which imparts distinct chemical and physical properties. This compound exhibits higher stability and lower reactivity compared to its analogs with different functional groups. Additionally, its specific structure allows for targeted interactions with biological molecules, making it valuable in biochemical research .

Properties

IUPAC Name

1,4-dimethyl-2-(4-phenylbutoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22O/c1-15-11-12-16(2)18(14-15)19-13-7-6-10-17-8-4-3-5-9-17/h3-5,8-9,11-12,14H,6-7,10,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBVBBAUMCHXVGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)OCCCCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

500904-64-3
Record name 1,4-Dimethyl-2-(4-phenylbutoxy)benzene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0500904643
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,4-DIMETHYL-2-(4-PHENYLBUTOXY)BENZENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L94B94M38J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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